6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one
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Overview
Description
6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a furan ring fused with a triazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromophenyl group adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the triazine ring: This can be done through a cyclization reaction involving appropriate nitriles and amines under high-temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and triazine rings can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)furan-2-yl]methanol: Similar structure but lacks the triazine ring.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring but has different substituents and additional heterocyclic rings.
Uniqueness
6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is unique due to the combination of the furan, bromophenyl, and triazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
CAS No. |
62530-40-9 |
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Molecular Formula |
C13H8BrN3O2 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
6-[5-(4-bromophenyl)furan-2-yl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H8BrN3O2/c14-9-3-1-8(2-4-9)11-5-6-12(19-11)10-7-15-13(18)17-16-10/h1-7H,(H,15,17,18) |
InChI Key |
DBKVHNOAIKRUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NNC(=O)N=C3)Br |
Origin of Product |
United States |
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